N-(4-methylbenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(4-METHYLBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(4-METHYLBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzylamine with 2-thiophenecarboxylic acid to form an intermediate, which is then cyclized using reagents such as phosphorus oxychloride (POCl~3~) to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N~5~-(4-METHYLBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~5~-(4-METHYLBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its ability to interact with biological targets.
Agriculture: Possible application as a pesticide or herbicide, leveraging its biological activity against pests and weeds.
Materials Science: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N5-(4-METHYLBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzyl)-N-[(5-methyl-2-thienyl)methyl]amine
- Imidazo[1,2-a]pyridines
Uniqueness
N~5~-(4-METHYLBENZYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C15H13N3O2S |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H13N3O2S/c1-10-4-6-11(7-5-10)9-16-14(19)15-17-13(18-20-15)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,19) |
InChI Key |
WLHSRNUUNHWIDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.